3-ethoxy-1-methyl-4-nitro-1H-pyrazole CAS 1443279-01-3 properties
3-ethoxy-1-methyl-4-nitro-1H-pyrazole CAS 1443279-01-3 properties
An In-Depth Technical Guide to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole (CAS 1443279-01-3)
This guide provides a comprehensive technical overview of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the compound's physicochemical properties, a proposed synthetic route, potential applications based on its structural motifs, and critical safety and handling protocols.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry.[1] The unique electronic properties of the pyrazole nucleus, arising from the interplay of the two nitrogen atoms, allow for diverse biological activities and applications in agrochemicals and pharmaceuticals. Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2]
The subject of this guide, 3-ethoxy-1-methyl-4-nitro-1H-pyrazole, is a substituted pyrazole featuring key functional groups that suggest a range of potential applications. The presence of a nitro group (-NO2) at the 4-position significantly influences the electronic character of the ring, making it a valuable intermediate for further functionalization or a candidate for energetic materials research.[3] The ethoxy and methyl substitutions at positions 3 and 1, respectively, provide steric and electronic modulation that can be fine-tuned for specific molecular targets. This guide aims to consolidate the available information and provide expert insights into the scientific and practical aspects of this compound.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in research and development. The data for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 1443279-01-3 | [4] |
| Molecular Formula | C6H9N3O3 | Calculated |
| Molecular Weight | 171.15 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| Melting Point | 67 - 70 °C (153 - 158 °F) | [5] |
| Boiling Point | 186 - 188 °C (367 - 370 °F) | [5] |
| Chemical Structure | - |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
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Step 1: Pyrazole Ring Formation. Condensation of methylhydrazine with ethyl 3-ethoxy-3-oxopropanoate (or a similar β-ketoester equivalent where the "keto" group is part of an ester) to form 1-methyl-3-ethoxypyrazol-5-one. Tautomerization and subsequent O-alkylation or direct reaction with an ethoxylating agent would yield the desired 3-ethoxy-1-methyl-1H-pyrazole. A more direct route involves the reaction of methylhydrazine with an appropriate 1,3-dielectrophile already containing the ethoxy group.
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Step 2: Electrophilic Nitration. The formed 3-ethoxy-1-methyl-1H-pyrazole is then subjected to electrophilic nitration. The pyrazole ring is an electron-rich heterocycle, and the C4 position is typically the most susceptible to electrophilic attack. A standard nitrating mixture, such as nitric acid in sulfuric acid or nitric acid in acetic anhydride, would be employed under controlled temperature conditions to introduce the nitro group at the C4 position.
Illustrative Synthetic Workflow
Caption: Proposed two-step synthesis of 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Synthesis of 1-methyl-3-ethoxy-1H-pyrazole
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To a solution of ethyl 3,3-diethoxypropanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to yield 1-methyl-3-ethoxy-1H-pyrazole.
Step 2: Nitration to 3-ethoxy-1-methyl-4-nitro-1H-pyrazole
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In a flask cooled to 0 °C, slowly add 1-methyl-3-ethoxy-1H-pyrazole (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
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Maintain the temperature below 5 °C and stir the reaction mixture for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-ethoxy-1-methyl-4-nitro-1H-pyrazole.
Potential Applications and Research Directions
The specific applications for 3-ethoxy-1-methyl-4-nitro-1H-pyrazole are not extensively documented. However, its structural features point towards several promising areas of research for drug development and materials science professionals.
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Medicinal Chemistry Scaffold: Pyrazole derivatives are privileged structures in drug discovery. The nitro group can serve as a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups to create libraries of compounds for biological screening.[3] The core could be explored for activities such as:
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Kinase Inhibition: Many pyrazole-containing molecules act as kinase inhibitors in cancer therapy.
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Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs.
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Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.
-
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Energetic Materials: Nitrated heterocyclic compounds are a major class of energetic materials.[3] While simple mononitropyrazoles often have modest energetic properties, they serve as crucial intermediates for the synthesis of more powerful polynitrated pyrazole-based explosives and propellants.[3]
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Agrochemicals: The pyrazole scaffold is present in numerous commercial herbicides and insecticides. This compound could serve as a starting point for the development of new agrochemicals.
Logical Relationship: Structure to Application
Caption: Relationship between structural features and potential applications.
Safety, Handling, and Toxicology
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following information is derived from the Safety Data Sheet (SDS) provided by Sigma-Aldrich.[5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |
Handling and Storage
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[5]
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[5]
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[5]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not available, its spectral characteristics can be predicted based on its structure and data from analogous pyrazole derivatives.[6][7]
| Technique | Predicted Peaks and Features |
| ¹H NMR | - N-CH₃: Singlet around δ 3.8-4.2 ppm. - O-CH₂-CH₃: Quartet around δ 4.2-4.6 ppm. - O-CH₂-CH₃: Triplet around δ 1.3-1.6 ppm. - Pyrazole H5: Singlet around δ 8.0-8.5 ppm (deshielded by the adjacent nitro group). |
| ¹³C NMR | - C3 (C-O): δ 160-165 ppm. - C5: δ 135-140 ppm. - C4 (C-NO₂): δ 120-125 ppm. - N-CH₃: δ 35-40 ppm. - O-CH₂: δ 65-70 ppm. - -CH₃: δ 14-16 ppm. |
| IR Spectroscopy | - NO₂ Asymmetric Stretch: Strong band at 1520-1560 cm⁻¹. - NO₂ Symmetric Stretch: Strong band at 1340-1380 cm⁻¹. - C=N Stretch: Medium band around 1600-1650 cm⁻¹. - C-O Stretch: Strong band around 1200-1250 cm⁻¹. - C-H Aliphatic Stretch: Bands around 2850-3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z 171. - Key Fragments: Loss of NO₂ (m/z 125), loss of ethoxy group (m/z 126), loss of ethyl group (m/z 142). |
Conclusion
3-ethoxy-1-methyl-4-nitro-1H-pyrazole is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and as an intermediate in materials science. Its synthesis is achievable through standard organic chemistry transformations. The presence of the nitro group and the pyrazole core suggests promising avenues for research into new therapeutics, agrochemicals, and energetic materials. However, the compound's hazardous properties necessitate careful handling and adherence to stringent safety protocols. This guide provides a foundational resource for scientists looking to explore the chemistry and applications of this versatile molecule.
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